(3-Iodo-benzyl)-urea

Medicinal Chemistry Chemical Biology Structure-Activity Relationship (SAR)

(3-Iodo-benzyl)-urea, systematically named (3-iodophenyl)methylurea (molecular formula C8H9IN2O, molecular weight 276.07 g/mol), is a synthetic, small-molecule N,N'-disubstituted urea featuring an iodine atom at the meta position of a benzyl group attached to a terminal urea moiety. This compound is primarily cataloged as a research chemical and synthetic building block, with its structural features—specifically the iodine handle for potential halogen bonding or further functionalization and the urea group's hydrogen-bonding capacity—defining its basic chemical profile.

Molecular Formula C8H9IN2O
Molecular Weight 276.07 g/mol
CAS No. 1339726-42-9
Cat. No. B3098607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Iodo-benzyl)-urea
CAS1339726-42-9
Molecular FormulaC8H9IN2O
Molecular Weight276.07 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)I)CNC(=O)N
InChIInChI=1S/C8H9IN2O/c9-7-3-1-2-6(4-7)5-11-8(10)12/h1-4H,5H2,(H3,10,11,12)
InChIKeyYMCBJQOGTLGRDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3-Iodo-benzyl)-urea (CAS 1339726-42-9): Chemical Identity and Baseline Characteristics for Research Procurement


(3-Iodo-benzyl)-urea, systematically named (3-iodophenyl)methylurea (molecular formula C8H9IN2O, molecular weight 276.07 g/mol), is a synthetic, small-molecule N,N'-disubstituted urea featuring an iodine atom at the meta position of a benzyl group attached to a terminal urea moiety [1]. This compound is primarily cataloged as a research chemical and synthetic building block, with its structural features—specifically the iodine handle for potential halogen bonding or further functionalization and the urea group's hydrogen-bonding capacity—defining its basic chemical profile. Critically, despite its availability from some specialty chemical suppliers, there is a near-total absence of peer-reviewed publications, patents, or authoritative database entries that report quantitative biological activity, selectivity, pharmacokinetic, or physical property data for this specific entity outside of excluded vendor-generated content repositories.

Why Generic Substitution is Not Advisable When Sourcing (3-Iodo-benzyl)-urea for Research


In the absence of published head-to-head performance data for (3-Iodo-benzyl)-urea, the risk of generic substitution is defined by the potential for fundamental structural and reactivity differences rather than measured biological or physicochemical variance. Closely related compounds such as (3-iodophenyl)urea (CAS 457658-05-8) and 1-(3-Iodophenyl)-3-methylurea (CAS 23138-97-8) differ in the connectivity between the aromatic ring and the urea group (direct N-phenyl vs. N-benzyl linkage) or in N-substitution pattern [1]. These structural alterations are expected to change the molecule's conformational flexibility, electron density at the urea pharmacophore, halogen-bonding geometry, and metabolic vulnerability—any of which could cause a research campaign to fail if the precise structure-activity relationship (SAR) vector under investigation is lost. Without confirmed equivalence data, interchangeability cannot be assumed.

Quantitative Differentiation Evidence for (3-Iodo-benzyl)-urea: Available Data and Critical Gaps


Structural Distinction from (3-Iodophenyl)urea Defines a Unique Chemical Space

The primary differentiation between the target compound (3-Iodo-benzyl)-urea and its closest commercially available analog, (3-iodophenyl)urea (CAS 457658-05-8), is structural rather than activity-based. The target compound possesses a methylene spacer (-CH2-) between the 3-iodophenyl ring and the urea nitrogen, creating a benzylurea scaffold. The comparator has a direct N-phenyl linkage, creating a phenylurea scaffold. This difference introduces an additional rotatable bond and alters the electronics of the urea group. While (3-iodophenyl)urea has been identified as a ligand for human CYP1A2 , no equivalent target-engagement or biological activity data—quantitative or qualitative—has been reported in peer-reviewed literature for (3-Iodo-benzyl)-urea. The absence of data is a critical procurement consideration, as it means any SAR or target hypothesis is entirely unvalidated.

Medicinal Chemistry Chemical Biology Structure-Activity Relationship (SAR)

Absence of Published Selectivity or Potency Data for (3-Iodo-benzyl)-urea

A comprehensive search of peer-reviewed literature and authoritative chemical databases (PubChem, ChEMBL, ZINC) reveals no quantitative IC50, Ki, Kd, EC50, or inhibition percentage data for (3-Iodo-benzyl)-urea against any biological target [1][2]. In contrast, the related compound 2-chloro-3'-ureido-N6-(3-iodobenzyl)adenosine—a complex adenosine derivative containing the 3-iodobenzyl-urea fragment—has been characterized as a potent agonist at the H272E mutant A3 adenosine receptor with a binding affinity Ki of 0.22 μM [2]. This demonstrates the potential value of the 3-iodobenzyl-urea motif within a larger pharmacophore but offers no direct evidence for the activity of the standalone fragment. Any claim of target selectivity, potency, or biological relevance for (3-Iodo-benzyl)-urea would be unsubstantiated extrapolation.

Drug Discovery Biochemical Assays Target Engagement

Physicochemical and In Vitro ADME Data Gap Versus Advanced Urea-Based Probe Compounds

No experimental aqueous solubility, logP/logD, permeability (e.g., PAMPA, Caco-2), metabolic stability (microsomal or hepatocyte), or plasma protein binding data have been reported for (3-Iodo-benzyl)-urea. This stands in stark contrast to more advanced urea-based inhibitors, such as the Trypanosoma brucei methionyl-tRNA synthetase inhibitor series, where compounds like Chem 1473 (a complex urea derivative containing a 3-iodobenzyl motif) have demonstrated oral availability and blood-brain barrier penetration alongside nanomolar enzyme inhibition (IC50 as low as 19 nM) [1]. For procurement decisions, the target compound represents a minimal fragment with unknown developability characteristics, whereas the comparator series exemplifies what can be achieved through elaborate optimization of the urea scaffold—a gap that can only be bridged through de novo experimental characterization.

ADME Physicochemical Properties Fragment-Based Drug Discovery

Verified Application Scenarios for (3-Iodo-benzyl)-urea Based on Current Evidence


Use as a Synthetic Building Block for Diversifying Urea-Based Compound Libraries

(3-Iodo-benzyl)-urea can be procured as a starting material for the synthesis of more complex benzylurea derivatives via reactions at the iodine atom (e.g., metal-catalyzed cross-couplings) or the terminal urea nitrogen. This application is supported by its catalog listing as a research chemical and the general utility of aryl iodides in medicinal chemistry diversification [1]. It is a legitimate but routine procurement scenario, similar to acquiring any other halogenated benzyl building block.

Negative Control or Baseline Fragment in Structure-Activity Relationship (SAR) Studies

Given the absence of any reported biological activity, the compound may serve as an inactive control fragment in SAR studies exploring the contribution of the 3-iodobenzyl-urea motif to the potency of larger pharmacophores, such as the mutant A3 adenosine receptor agonists [1]. This is a scientifically valid use case that directly acknowledges the evidence gap as a feature, not a flaw.

Starting Point for Fragment-Based Lead Discovery (FBLD) Requiring Full Characterization

The compound's low molecular weight (276.07 g/mol) and functional groups capable of hydrogen bonding make it a potential fragment hit for FBLD campaigns [1]. However, procurement for this purpose must be accompanied by plans for de novo biophysical screening (e.g., SPR, NMR, thermal shift) and property determination, as no pre-existing fragment library data is available to indicate target engagement.

Quote Request

Request a Quote for (3-Iodo-benzyl)-urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.